molecular formula C15H11ClN2O B5753316 5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5753316
M. Wt: 270.71 g/mol
InChI Key: DACKJBUYKFHGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, commonly known as Cl-MDPPO, is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.

Mechanism of Action

The mechanism of action of Cl-MDPPO is not well understood. However, it is believed to exert its biological effects through the inhibition of protein synthesis and the induction of oxidative stress. Cl-MDPPO has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
Cl-MDPPO has been shown to have several biochemical and physiological effects. It has been demonstrated to induce DNA damage and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, Cl-MDPPO has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cl-MDPPO is its high thermal stability, which makes it an excellent candidate for use in organic electronics. It also has excellent charge transport properties, which makes it a promising material for use in electronic devices. However, one of the limitations of Cl-MDPPO is its low solubility in common solvents, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on Cl-MDPPO. One potential area of research is the development of new synthetic methods for the preparation of Cl-MDPPO and its derivatives. Another area of research is the investigation of its potential applications in the field of organic electronics. Furthermore, the potential use of Cl-MDPPO in cancer therapy and the treatment of inflammatory diseases should be explored further. Finally, the development of new fluorescent probes based on Cl-MDPPO could have important applications in environmental monitoring and detection.

Synthesis Methods

The synthesis of Cl-MDPPO involves the condensation of 4-chlorobenzohydrazide and 3-methylbenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then refluxed in ethanol for several hours, and the resulting product is purified through recrystallization. This method yields a pure and crystalline product with a high yield.

Scientific Research Applications

Cl-MDPPO has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of nitroaromatic compounds in environmental samples. It has also been investigated as a potential organic semiconductor material due to its high thermal stability and excellent charge transport properties. Furthermore, Cl-MDPPO has been studied for its potential application in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACKJBUYKFHGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

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